5-bromo-N-[4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a furan ring, a bromine atom, and an oxadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of an appropriate hydrazide with a nitrile in the presence of a dehydrating agent.
Coupling Reactions: The final step involves coupling the oxadiazole derivative with a furan-2-carboxamide derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in biological pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and carboxamide functionalities and have been studied for their anticancer properties.
4’-bromo-2’-nitroacetanilide: This compound contains a bromine and nitro group similar to 5-bromo-N-[4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, an oxadiazole moiety, and a nitrophenyl group, which confer distinct chemical and biological properties not commonly found in other compounds .
Properties
IUPAC Name |
5-bromo-N-[4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN4O5/c20-16-10-9-15(28-16)18(25)21-12-7-5-11(6-8-12)17-22-19(29-23-17)13-3-1-2-4-14(13)24(26)27/h1-10H,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYELOENJKHDPFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.